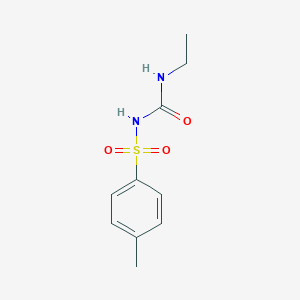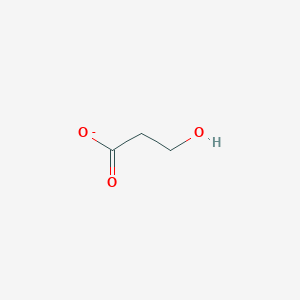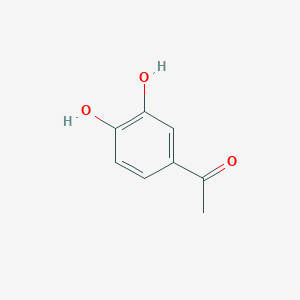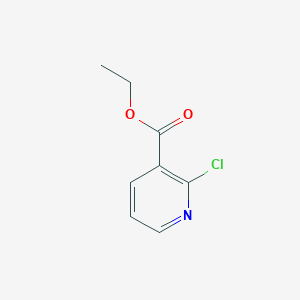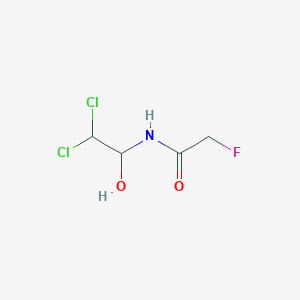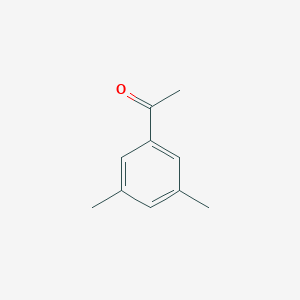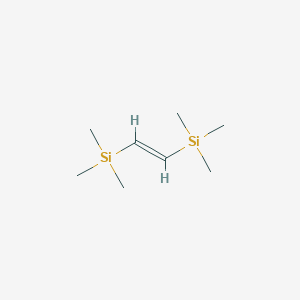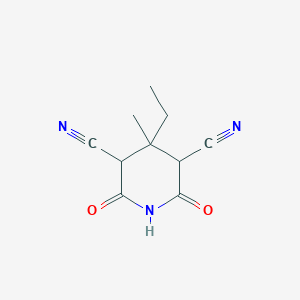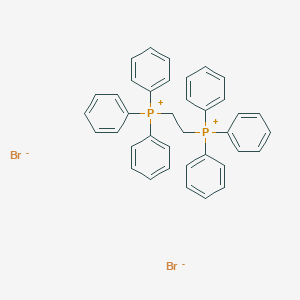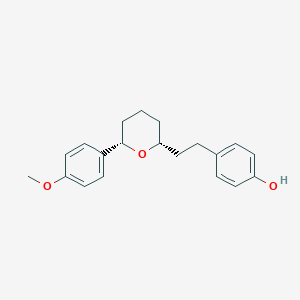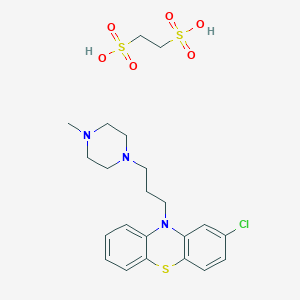
プロクロルペラジン・エジシル酸塩
概要
説明
Prochlorperazine edisylate is a propylpiperazine derivative of phenothiazine, primarily used as an antiemetic and antipsychotic agent. It is effective in controlling severe nausea and vomiting, as well as treating schizophrenia and other psychotic disorders . The compound is known for its ability to depress the chemoreceptor trigger zone, thereby exerting its antiemetic effects .
科学的研究の応用
作用機序
プロクロルペラジン・エジシル酸塩は、主に抗ドーパミン作用によって効果を発揮します。 特に化学受容体トリガーゾーンにおける脳内のD2ドーパミン受容体を阻害し、吐き気や嘔吐の抑制に役立ちます。 さらに、ヒスタミン受容体、コリン受容体、ノルアドレナリン受容体に対する拮抗作用があり、抗精神病薬としての特性に貢献しています .
類似の化合物:
クロルプロマジン: 抗精神病薬および制吐薬として類似の特性を持つ別のフェノチアジン誘導体。
プロメタジン: 主に抗ヒスタミン薬および制吐薬として使用されるフェノチアジン誘導体。
フルフェナジン: 抗精神病薬として使用されるフェノチアジン誘導体.
独自性: プロクロルペラジン・エジシル酸塩は、制吐効果と抗精神病効果の特定の組み合わせによって独自です。 重度の吐き気や嘔吐を効果的に制御する能力と抗精神病薬としての特性は、臨床および研究の両方において貴重な化合物となっています .
生化学分析
Biochemical Properties
Prochlorperazine edisylate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits dopamine receptors, particularly the D2 subtype, in the brain. This inhibition reduces the activity of dopaminergic neurons, leading to its antipsychotic and antiemetic effects . Additionally, prochlorperazine edisylate interacts with histaminergic, cholinergic, and adrenergic receptors, contributing to its broad pharmacological profile .
Cellular Effects
Prochlorperazine edisylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, prochlorperazine edisylate alters neurotransmitter release and neuronal activity, which can impact mood, behavior, and perception . Furthermore, it affects the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .
Molecular Mechanism
The molecular mechanism of prochlorperazine edisylate involves its binding interactions with biomolecules and enzyme inhibition. Prochlorperazine edisylate binds to D2 dopamine receptors, preventing dopamine from exerting its effects. This blockade leads to decreased dopaminergic signaling, which is crucial for its antipsychotic action . Additionally, prochlorperazine edisylate inhibits histaminergic, cholinergic, and adrenergic receptors, contributing to its antiemetic and sedative properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prochlorperazine edisylate change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods. Short-term effects include rapid onset of action within ten to twenty minutes following intramuscular administration, with a duration of action lasting three to four hours . Long-term effects on cellular function have been observed, including potential alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of prochlorperazine edisylate vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting and exhibits antipsychotic properties. At higher doses, prochlorperazine edisylate can cause adverse effects such as sedation, hypotension, and motor disturbances . Toxicity studies in animals have shown that the compound has a relatively high lethal dose, indicating a wide margin of safety .
Metabolic Pathways
Prochlorperazine edisylate undergoes extensive hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid. The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6) . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in plasma .
Transport and Distribution
Prochlorperazine edisylate is transported and distributed within cells and tissues through various mechanisms. It is administered via intramuscular or intravenous routes, leading to rapid absorption and distribution . The compound binds extensively to plasma proteins, facilitating its transport in the bloodstream . Additionally, prochlorperazine edisylate may enter the enterohepatic circulation, prolonging its presence in the body .
Subcellular Localization
The subcellular localization of prochlorperazine edisylate is primarily within the central nervous system, where it exerts its pharmacological effects. The compound targets dopamine receptors in the brain, particularly in regions such as the basal ganglia and limbic system . Post-translational modifications and targeting signals may direct prochlorperazine edisylate to specific cellular compartments, enhancing its efficacy and specificity .
準備方法
Synthetic Routes and Reaction Conditions: Prochlorperazine edisylate is synthesized through a series of chemical reactions involving phenothiazine derivativesThe final step involves the formation of the edisylate salt by reacting the base compound with ethanedisulfonic acid .
Industrial Production Methods: Industrial production of prochlorperazine edisylate involves large-scale chemical synthesis under controlled conditions. The process includes:
- Chlorination of phenothiazine.
- Alkylation with propylpiperazine.
- Formation of the edisylate salt using ethanedisulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
反応の種類: プロクロルペラジン・エジシル酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、スルホキシドおよびスルホンが生成されます。
還元: 還元反応により、化合物は元の塩基性に戻ります。
一般的な試薬および条件:
酸化: 過酸化水素および過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホキシドおよびスルホン。
還元: プロクロルペラジンの塩基性。
置換: 様々な置換フェノチアジン誘導体.
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Fluphenazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness: Prochlorperazine edisylate is unique due to its specific combination of antiemetic and antipsychotic effects. Its ability to effectively control severe nausea and vomiting, along with its antipsychotic properties, makes it a valuable compound in both clinical and research settings .
特性
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOUGRBFXFILIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074483 | |
| Record name | Prochlorperazine edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
73.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1257-78-9 | |
| Record name | Prochlorperazine edisylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochlorperazine edisylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine edisylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prochlorperazine edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE EDISYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
